Product packaging for 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid(Cat. No.:CAS No. 729-01-1)

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1598431
CAS No.: 729-01-1
M. Wt: 243.21 g/mol
InChI Key: ZWQRSJSVYWEXHN-UHFFFAOYSA-N
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Description

Historical Context of Biphenyl (B1667301) Derivatives in Synthetic and Materials Chemistry

The chemistry of biphenyl derivatives dates back nearly 160 years. echemi.com Early methods for creating the biphenyl core structure included the Wurtz-Fittig reaction, which involved the coupling of aryl halides. echemi.com A significant advancement came with the Ullmann reaction, which utilized a copper catalyst to couple iodobenzene, a method that became widely used in synthetic chemistry for its versatility. chemicalbook.com

Initially, the application of biphenyls was prominent in the production of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), which were used as cooling fluids and flame retardants, respectively. chemicalbook.commdpi.com However, with the evolution of synthetic chemistry, the focus shifted. Today, biphenyl derivatives are integral to the development of a diverse range of products, including agricultural chemicals, liquid crystals, and fluorescent layers in Organic Light-Emitting Diodes (OLEDs). chemscene.combldpharm.com Modern synthetic methods, such as the palladium-catalyzed Suzuki-Miyaura coupling, have further expanded the accessibility and diversity of these compounds, solidifying their role as essential building blocks in both academic and industrial research. echemi.comacs.org

Strategic Importance of Carboxylic Acid Functionality in Organic Synthesis and Ligand Design

The carboxylic acid functional group (–COOH) is of cardinal importance in organic chemistry and drug design. nih.gov Its unique properties make it a versatile building block in organic synthesis and a key component in the design of ligands for coordination chemistry. researchgate.net

In synthesis, the carboxyl group is a precursor for a wide range of other functional groups. evitachem.com It can be converted into esters, amides, acyl halides, and acid anhydrides, and can be reduced to form alcohols. evitachem.com This reactivity allows chemists to construct complex molecules by using the carboxylic acid as a strategic handle for further modification. lookchem.com

In the realm of ligand design, carboxylic acids are highly effective at forming stable coordination bonds with metal ions. sigmaaldrich.com This property is extensively exploited in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. sigmaaldrich.com The ability of the carboxyl group to form strong electrostatic interactions and hydrogen bonds also makes it a critical feature in drug design, where it can influence a drug's solubility, bioavailability, and interaction with biological targets like enzymes and receptors. nih.gov

Significance of Nitro Substitution Patterns in Modulating Electronic and Steric Properties of Biphenyl Systems

The introduction of a nitro group (–NO₂) onto an aromatic system like biphenyl dramatically modulates its electronic and steric properties. The nitro group is one of the most powerful electron-withdrawing groups due to a combination of strong resonance and inductive effects. nih.govnextpeptide.com

This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive. By pulling electron density from the ring, the nitro group creates partial positive charges at the ortho and para positions, which repels incoming electrophiles. Consequently, electrophilic attack is directed primarily to the meta position. nih.gov This effect is crucial for controlling selectivity in multi-step syntheses. nih.gov The electron-withdrawing properties of the nitro group are also fundamental to its use in creating hypoxia-activated prodrugs, where the group's reduction under low-oxygen conditions can trigger the release of a therapeutic agent. mdpi.com

Sterically, the presence of substituents on the biphenyl rings, particularly at the ortho positions, can restrict rotation around the single bond connecting the two rings. This phenomenon, known as atropisomerism, can lead to the existence of stable, separable stereoisomers. While the nitro group itself contributes to steric bulk, its primary influence in a non-ortho position, as in 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, is predominantly electronic. lookchem.com

Overview of Research Paradigms and Opportunities for this compound

The specific isomer this compound (CAS 729-01-1) is a distinct chemical entity within the broader class of nitro-substituted biphenyl carboxylic acids. bldpharm.com While extensive research has been published on its isomers, particularly the 4-carboxylic acid and 2-carboxylic acid variants used in materials science and as precursors in medicinal chemistry, dedicated research on the 3-carboxylic acid isomer is notably limited. chemicalbook.comnih.gov

Currently, this compound is primarily available through chemical suppliers as an organic building block or a laboratory chemical. bldpharm.comsigmaaldrich.com Its synthesis would typically be achieved via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a standard method for creating the biphenyl core. researchgate.net

The research opportunities for this compound stem directly from the functionalities it possesses. The presence of the carboxylic acid group makes it a prime candidate for use as a ligand in the synthesis of novel coordination polymers and metal-organic frameworks. The specific geometry of the 3-carboxylic acid, differing from the more linear 4-substituted isomer, could lead to unique network topologies and material properties. Furthermore, the nitro group offers a site for chemical modification, such as reduction to an amine, which would yield 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This resulting amino acid derivative could serve as a precursor for new dyes, polymers, or pharmacologically active molecules. The compound itself could be explored in screening for biological activity, as the biphenyl scaffold is a known pharmacophore and the nitro group can be important for certain therapeutic actions. nih.gov

Given the lack of extensive studies, the primary research paradigm for this compound is one of potential and exploration, serving as a foundational block for creating more complex and potentially functional molecules.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 729-01-1 bldpharm.comsigmaaldrich.com
Molecular Formula C₁₃H₉NO₄ echemi.com
Molecular Weight 243.21 g/mol
Synonyms 3-(4-nitrophenyl)benzoic acid, 4'-Nitro-3-biphenylcarboxylic acid echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B1598431 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 729-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQRSJSVYWEXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223197
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
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Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-01-1
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
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Record name 4'-Nitrobiphenyl-3-carboxylic acid
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Advanced Synthetic Methodologies for 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid and Its Precursors

Development of Novel Cross-Coupling Strategies for Biphenyl (B1667301) Formation

The construction of the core biphenyl structure is the foundational step in the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. Modern organic synthesis has largely moved beyond classical methods like the Ullmann reaction, favoring more versatile and higher-yielding catalytic cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex. For the synthesis of this compound, two primary retrosynthetic disconnections are viable:

Route A: Coupling of 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with 4-nitrophenylboronic acid.

Route B: Coupling of a 3-boronic acid-substituted benzoic acid ester with a 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene).

The reaction's success hinges on the catalyst system, which includes a palladium source and a supporting ligand. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to form highly active catalysts capable of coupling a wide range of substrates, including those that are sterically hindered or electronically deactivated, often at room temperature and with low catalyst loadings. nih.gov The synthesis of various biphenyl carboxylic acid derivatives has been successfully achieved using Suzuki-Miyaura coupling, demonstrating the method's tolerance for the carboxylic acid functional group. mdpi.comacs.org

Table 1: Selected Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis This table is interactive. You can sort and filter the data.

Aryl Halide Arylboronic Acid Catalyst System Base Solvent Temp. (°C) Yield (%) Reference
4-Bromobenzoic acid Phenylboronic acid C60-TEGs/PdCl2 (0.05 mol%) K2CO3 Water RT >90 researchgate.net, researchgate.net
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one 4-Carboxyphenylboronic acid Pd(PPh3)4 Na2CO3 DME/H2O N/A 64 acs.org
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one 4-Carboxyphenylboronic acid Pd/C N/A MeOH/H2O N/A >64 acs.org
1-Bromo-4-fluorobenzene 4-Carboxyphenylboronic acid G-COOH-Pd-10 N/A N/A N/A High mdpi.com

Direct C-H activation/functionalization has emerged as a powerful, atom-economical strategy for forming C-C bonds, bypassing the need for pre-functionalized starting materials like halides or organometallics. nih.gov In this context, a biphenyl scaffold could be synthesized by the direct arylation of an aromatic C-H bond. For instance, the synthesis could conceptually involve the palladium-catalyzed coupling of 3-halobenzoic acid with nitrobenzene (B124822), or conversely, the coupling of benzoic acid with 1-halo-4-nitrobenzene via C-H activation.

While specific examples detailing the synthesis of this compound via direct C-H arylation are not prevalent, the principles are well-established for other systems. Carboxylic acids and their derivatives are known to be effective directing groups for C-H functionalization reactions, guiding the catalytic metal to a specific site (often the ortho-position) for bond formation. researchgate.net This strategy offers a modern alternative to traditional cross-coupling, potentially reducing the number of synthetic steps.

Significant efforts have been made to align Suzuki-Miyaura coupling reactions with the principles of green chemistry. inovatus.esresearchgate.net A primary focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has proven to be an excellent solvent for many Suzuki couplings, especially when using water-soluble ligands or surfactants. researchgate.netresearchgate.netrsc.org For example, the synthesis of biphenyl carboxylic acids has been achieved in high yields using a water-soluble fullerene-supported palladium nanocatalyst in pure water at room temperature. researchgate.net, researchgate.net

Other green solvents that have been successfully employed include cyclopentyl methyl ether (CPME), isopropyl acetate (B1210297) (i-PrOAc), and diethyl carbonate (DEC). acs.org Furthermore, the development of recyclable catalysts, such as palladium supported on carbon (Pd/C) or other solid matrices, addresses the high cost and potential toxicity of the metal. acs.orgacs.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, contributing to a more sustainable and cost-effective process. inovatus.es

Regioselective Functionalization Strategies for Carboxylic Acid Introduction

One powerful method is the oxidation of a benzylic carbon. A precursor such as 3-methyl-4'-nitrobiphenyl can be subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction selectively oxidizes the alkyl group to a carboxylic acid, provided the benzylic carbon has at least one attached hydrogen. This approach allows for the late-stage introduction of the carboxyl group after the biphenyl core has been assembled.

More recent methodologies involve the direct carboxylation of C-H bonds or other functional groups using carbon dioxide (CO₂) as a renewable C1 source. rsc.org Nickel-catalyzed reductive carboxylation of aryl halides or pseudohalides is a viable route. Ligand selection in such catalytic systems can be crucial for controlling regioselectivity, as demonstrated in the hydrocarboxylation of styrenes. nih.gov While not yet a standard method for this specific target molecule, direct carboxylation represents a promising and sustainable future direction.

Nitration Methodologies and Regiochemical Control on the Biphenyl Core

The introduction of the nitro group onto the biphenyl scaffold is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of the nitration of [1,1'-biphenyl]-3-carboxylic acid is governed by the directing effects of the two substituents. The phenyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

When [1,1'-biphenyl]-3-carboxylic acid is subjected to nitration, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the ring that is not substituted with the deactivating carboxyl group. On the unsubstituted ring, the phenyl substituent directs the nitration to the ortho- (2'-) and para- (4'-) positions. The 4'-position is generally favored due to reduced steric hindrance compared to the 2'-position. stackexchange.com Therefore, nitration of [1,1'-biphenyl]-3-carboxylic acid is expected to yield this compound as the major product.

The reaction conditions can be tuned to control the reaction. Classical nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. rushim.ru The strength of the acid can influence the reacting species; in strongly acidic media, the substrate may exist in a protonated form, altering its reactivity and the resulting product distribution. cdnsciencepub.com

Table 2: Common Nitrating Systems for Aromatic Compounds This table is interactive. You can sort and filter the data.

Reagent System Electrophile Typical Conditions Notes
HNO₃ / H₂SO₄ NO₂⁺ (Nitronium ion) 0 - 25 °C Standard and widely used method.
HNO₃ / Ac₂O CH₃COONO₂H⁺ 0 °C "Acetyl nitrate (B79036)," can lead to different selectivity. researchgate.net
N₂O₅ NO₂⁺ Inert solvent (e.g., CH₂Cl₂) Potent nitrating agent, useful for sensitive substrates.
Nitronium Salts (e.g., NO₂BF₄) NO₂⁺ Organic solvent Highly reactive, allows for nitration under non-acidic conditions.

Chemo- and Regioselective Reduction/Oxidation Pathways for Related Analogues

The functional groups on the this compound core allow for further synthetic transformations to create a variety of analogues.

Chemo- and Regioselective Reduction: A key transformation is the selective reduction of the nitro group to an amine, yielding 4'-amino-[1,1'-biphenyl]-3-carboxylic acid, a valuable precursor for pharmaceuticals and dyes. The challenge lies in reducing the nitro group without affecting the carboxylic acid. Catalytic hydrogenation using catalysts like Pd/C is a common method, although it can sometimes reduce the aromatic rings under harsh conditions. masterorganicchemistry.com

A variety of chemical reducing agents offer high chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, are effective for this transformation. masterorganicchemistry.com Milder and more specialized systems have also been developed, including hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which selectively reduces aromatic nitro groups at room temperature. niscpr.res.in Another reported system uses dicobalt octacarbonyl (Co₂(CO)₈) and water, which effectively reduces nitroarenes to anilines while leaving carbonyl groups and halogens intact. scispace.com

Table 3: Reagents for Chemoselective Reduction of Aromatic Nitro Groups This table is interactive. You can sort and filter the data.

Reagent Conditions Functional Group Tolerance Reference
H₂, Pd/C H₂ atmosphere, solvent Good, but can reduce other groups under forcing conditions. masterorganicchemistry.com
SnCl₂ / HCl Acidic, often requires heat Good for many groups, but harsh acidity. masterorganicchemistry.com
Fe / HCl or NH₄Cl Acidic or neutral Widely used, cost-effective. masterorganicchemistry.com
Hydrazine glyoxylate, Zn or Mg Room Temperature Excellent for carboxylic acids, phenols, halogens. niscpr.res.in
Co₂(CO)₈ / H₂O DME, 85 °C Excellent for carbonyls (ketones, aldehydes), halogens. scispace.com

Oxidation Pathways: As mentioned in section 2.2, the oxidation of an alkyl group is a primary strategy for introducing the carboxylic acid. For example, the synthesis of this compound can proceed via the oxidation of 3-methyl-4'-nitrobiphenyl. This precursor is accessible through Suzuki coupling of 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene. The subsequent oxidation with a strong oxidant like KMnO₄ provides the target carboxylic acid with high regioselectivity. libretexts.org Other oxidative processes on the biphenyl core itself, such as oxidative ring-opening, typically require harsher conditions and are more relevant to degradation studies than preparative synthesis. acs.org

Flow Chemistry and Continuous Processing in the Synthesis of Biphenyl Carboxylic Acids

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including biphenyl carboxylic acids. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over conventional batch methods. tcichemicals.comncl.res.in These benefits include superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction yields and selectivity. ncl.res.in The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is crucial for managing highly exothermic processes and improving safety, particularly in hazardous reactions like nitration. beilstein-journals.orgresearchgate.net This methodology allows for stable and reproducible synthesis, reduces human error, and can be readily automated for streamlined production. tcichemicals.com

Continuous Flow Synthesis of Precursors

The primary precursors for the synthesis of this compound are a halogenated benzoic acid and a nitrated phenylboronic acid. Flow chemistry provides robust methods for the preparation of these essential building blocks.

4-Nitrophenylboronic acid: The synthesis of nitrophenylboronic acids presents a challenge due to the sensitivity of the carbon-boron bond to the harsh conditions of many electrophilic nitration reactions. Traditional batch nitration of phenylboronic acid often results in significant protodeboronation (loss of the boron group) and yields mixtures of ortho and meta isomers, with the para-isomer formed in only small amounts.

Continuous flow reactors offer a solution by enabling precise control over mixing and temperature, thereby minimizing side reactions. The nitration of aromatic compounds is a fast and highly exothermic reaction that benefits from the enhanced safety and heat dissipation capabilities of flow systems. beilstein-journals.org A continuous flow platform can be designed for the in situ generation of a mild nitrating agent, such as acetyl nitrate, which is then immediately mixed with the substrate stream. researchgate.net This approach avoids the stability and safety issues associated with the nitrating agent while providing high yields and reproducibility. researchgate.net Furthermore, advanced flow platforms for organolithium chemistry allow for the rapid and high-throughput synthesis of various boronic acids from aryl bromides in seconds, demonstrating the power of continuous processing for creating these crucial Suzuki coupling partners. organic-chemistry.orgnih.gov

3-Bromobenzoic acid: While often commercially available, should a custom synthesis be required, flow methods for the functionalization of aromatic rings are well-established.

Continuous Flow Suzuki-Miyaura Coupling

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl linkage. This reaction is one of the most versatile methods for C-C bond formation and has been extensively adapted for continuous flow systems. mdpi.com The coupling of 3-bromobenzoic acid with 4-nitrophenylboronic acid can be efficiently performed in a flow reactor, often utilizing a packed-bed cartridge containing a heterogeneous palladium catalyst. doi.orgvapourtec.com

Heterogeneous catalysts, where the palladium is immobilized on a solid support, are particularly advantageous for flow chemistry. vapourtec.com They offer simplified product isolation, as the catalyst can be easily separated from the product stream, minimizing palladium contamination in the final compound and allowing for catalyst recycling, which reduces costs. vapourtec.comrsc.org

In a typical setup, solutions of the aryl halide (3-bromobenzoic acid), the boronic acid (4-nitrophenylboronic acid), and a base (such as potassium carbonate) are pumped from separate reservoirs, combined at a T-mixer, and then passed through the heated, catalyst-packed reactor. doi.org The residence time within the reactor is precisely controlled by the flow rate, and optimization of this parameter is key to achieving high conversion. vapourtec.com Studies have shown that complete conversion in Suzuki couplings can be achieved with residence times ranging from a few minutes to under an hour, depending on the substrates, catalyst activity, and temperature. vapourtec.com For example, the coupling of 3-bromopyridine (B30812) with phenylboronic acid reached complete conversion at a residence time of 2.5 minutes at 150 °C. vapourtec.com The productivity of such systems can be significant, with rates of several grams of product per hour achievable even on a laboratory scale. vapourtec.com

The table below provides illustrative conditions for Suzuki-Miyaura cross-coupling reactions performed in continuous flow systems, demonstrating the range of substrates and parameters employed.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Residence TimeYield (%)Reference
3-BromopyridinePhenylboronic acidSPM3Pd (heterogeneous)K₃PO₄Dioxane/H₂O1502.5 min>99% (conversion) vapourtec.com
4-IodotoluenePhenylboronic acidGel-supported PdK₂CO₃EtOH/H₂O6510 min>95% doi.org
Aryl Bromides4-Methoxyphenylboronic acidPd(OAc)₂/davephosK₃PO₄Dioxane/H₂O10010 min85-99% mdpi.com
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.5 h (batch)96% rsc.org
4-Bromo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃NaK₂CO₃H₂ORT24 h (batch)80% (conversion) nih.gov

Mechanistic Investigations of Reactions Involving 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Elucidation of Reaction Pathways for Functional Group Interconversions

The chemical reactivity of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is dominated by the chemistry of its two functional groups: the carboxylic acid and the nitro group. The interconversion of these groups into other functionalities opens up a wide array of synthetic possibilities.

The carboxylic acid group can undergo several key transformations:

Amidation: The formation of amides from carboxylic acids is another fundamental transformation. Direct reaction with an amine is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, activating agents are typically employed. nih.gov A common strategy involves the in situ activation of the carboxylic acid. For instance, the use of a phosphonium-based coupling reagent can convert the carboxylic acid into a highly reactive acyloxyphosphonium salt. This intermediate is then readily attacked by an amine to form the amide bond. acs.org An alternative approach involves the direct amidation of carboxylic acids with nitroarenes, where the nitro group is reduced in situ to an amine, which then reacts with the activated carboxylic acid. researchgate.net

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose, it would also reduce the nitro group. commonorganicchemistry.com A more selective method involves the in-situ generation of borane (B79455) (BH₃) from sodium borohydride (B1222165) and a Lewis acid like BF₃·OEt₂. This reagent system is known to selectively reduce carboxylic acids in the presence of nitro groups. researchgate.net

The nitro group also offers several avenues for functional group interconversion:

Reduction to an Amine: The reduction of the aromatic nitro group to an amine is a pivotal transformation, as it converts an electron-withdrawing group into an electron-donating one, significantly altering the electronic properties of the molecule. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are also effective. masterorganicchemistry.com The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species. nih.gov

Partial Reduction to a Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. This can be achieved using reagents like zinc dust in the presence of ammonium chloride. wikipedia.org

Kinetic and Thermodynamic Studies of Derivatization Reactions

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature, general principles governing these reactions can be applied.

Esterification: The Fischer esterification is an equilibrium-controlled process. The equilibrium constant (K_eq) for the formation of esters from carboxylic acids and alcohols is typically close to 1, indicating that the reaction does not strongly favor products or reactants under standard conditions. masterorganicchemistry.com To achieve high conversions, Le Chatelier's principle is applied by using a large excess of the alcohol or by removing water as it is formed. The reaction rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The rate is also influenced by steric hindrance around the carboxylic acid and the alcohol.

Amidation: The thermodynamics of amide bond formation from a carboxylic acid and an amine are generally favorable. However, the direct reaction is kinetically slow due to the acid-base reaction that forms a stable salt. The use of coupling reagents overcomes this kinetic barrier by converting the carboxylic acid into a more electrophilic species. The kinetics of these reactions are complex and depend on the nature of the coupling agent, the solvent, and the nucleophilicity of the amine.

The following table summarizes the general kinetic and thermodynamic aspects of these derivatization reactions.

ReactionKinetic FactorsThermodynamic Factors
Esterification (Fischer) - Concentration of reactants and catalyst- Temperature- Steric hindrance- Equilibrium-controlled (K_eq ≈ 1)- Driven by excess reactant or removal of water
Amidation (with coupling agent) - Nature and concentration of coupling agent- Nucleophilicity of the amine- Solvent polarity and temperature- Generally favorable (ΔG < 0)- Formation of stable amide bond
Nitro Group Reduction - Choice of catalyst and reducing agent- Temperature and pressure (for hydrogenation)- Substrate concentration- Generally highly favorable (exergonic)

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. beilstein-journals.org For reactions involving this compound, several key intermediates can be postulated based on established mechanisms for its functional groups.

In Fischer esterification , the primary reactive intermediate is the protonated carboxylic acid , which is in equilibrium with the starting material. This protonation makes the carbonyl carbon significantly more electrophilic. The subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate . masterorganicchemistry.com This intermediate is typically transient and not directly observable under normal reaction conditions but its existence is supported by isotopic labeling studies.

For amidation reactions using phosphonium-based coupling reagents, an acyloxyphosphonium salt is formed as a highly reactive intermediate. This species is a potent acylating agent and readily reacts with the amine nucleophile. acs.org

The reduction of the nitro group proceeds through a series of well-established intermediates. The six-electron reduction to an amine involves the initial formation of a nitroso (-NO) intermediate , followed by a hydroxylamine (-NHOH) intermediate . nih.gov These intermediates are generally short-lived under the reaction conditions but can sometimes be isolated with careful control of the reducing agent and conditions.

The following table outlines the likely reactive intermediates in key transformations of this compound.

TransformationPlausible Reactive IntermediatesMethod of Characterization (General)
Fischer Esterification - Protonated Carboxylic Acid- Tetrahedral Intermediate- Isotopic Labeling Studies- Computational Modeling
Amidation (Phosphonium coupling) - Acyloxyphosphonium Salt- NMR Spectroscopy (in some cases)- Trapping Experiments
Nitro Group Reduction - Nitroso Biphenyl (B1667301) Derivative- Hydroxylamino Biphenyl Derivative- Spectroscopic methods (e.g., UV-Vis, EPR)- Isolation under controlled conditions

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in many of the reactions involving this compound, enhancing reaction rates and influencing selectivity.

In esterification , strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used as catalysts. masterorganicchemistry.com Their role is to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk Lewis acids can also catalyze esterification reactions. organic-chemistry.org

For amidation , a variety of catalysts can be employed. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional coupling agents. orgsyn.org In some protocols, the amidation process itself can be catalyzed, for example, by tertiary amines which can act as nucleophilic catalysts. researchgate.net

In the reduction of the nitro group , transition metal catalysts are paramount. Catalytic hydrogenation relies on heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.comwikipedia.org These catalysts provide a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. The choice of catalyst can sometimes influence the selectivity of the reduction. For instance, Raney Nickel may be preferred over Pd/C if the molecule contains other functional groups that are sensitive to hydrogenolysis. commonorganicchemistry.com Iron-based catalysts have also been developed for the chemoselective reduction of nitro compounds. cardiff.ac.uk

The synthesis of the biphenyl backbone of this compound itself often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org In this reaction, a palladium catalyst facilitates the coupling of an aryl boronic acid with an aryl halide.

Stereochemical Outcomes and Chiral Induction (if applicable to specific research)

The molecule this compound itself is achiral as it does not possess any stereogenic centers and is not subject to atropisomerism due to the free rotation around the biphenyl single bond. Therefore, reactions involving this compound will not inherently produce stereoisomers unless a chiral reagent or catalyst is introduced, or a new stereocenter is created during the reaction.

Stereochemical considerations become relevant in the following scenarios:

Derivatization with Chiral Reagents: If the carboxylic acid group is reacted with a chiral alcohol or a chiral amine, a pair of diastereomers will be formed. These diastereomers would have different physical properties and could potentially be separated by techniques like chromatography. This is a common strategy for the resolution of racemic carboxylic acids.

Asymmetric Catalysis: If a reaction involving this compound creates a new stereocenter, the use of a chiral catalyst can lead to the preferential formation of one enantiomer over the other. For example, if the nitro group were to be reduced and the resulting amine used in a subsequent reaction that generates a chiral center, a chiral catalyst could induce enantioselectivity. While specific examples for this exact molecule are not prominent in the literature, the principles of asymmetric catalysis are broadly applicable. researchgate.netbeilstein-journals.orgresearchgate.net

Computational and Theoretical Studies of 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. By calculating the electron density, DFT methods can predict a variety of chemical and physical properties, offering a detailed picture of the molecule's behavior.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

Table 1: Representative Frontier Molecular Orbital Energies of Related Biphenyl (B1667301) Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
4-(tert-butyl)-4-nitro-1,1-biphenyl--3.97 nih.goveurjchem.com
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid--4.3337 researchgate.net

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would likely exhibit a positive potential, indicating sites for nucleophilic interaction. DFT calculations on similar molecules confirm that oxygen atoms and π-systems are often the most reactive sites. nih.gov

Transition State Calculations for Reaction Mechanisms

DFT can be employed to model reaction pathways and calculate the energies of transition states. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as its synthesis via Suzuki coupling or its participation in further chemical transformations. By identifying the lowest energy pathway, researchers can optimize reaction conditions to improve yields and minimize byproducts. For instance, understanding the transition state of the rotation around the biphenyl bond can provide insight into the molecule's conformational flexibility.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in solution or in a crystal lattice. These simulations can reveal how the molecule interacts with solvent molecules or with other molecules of the same kind, shedding light on its solubility, aggregation behavior, and crystal packing forces. nih.govchemscene.com Studies on other biphenyl derivatives have used MD simulations to assess the stability of ligand-protein complexes, which is crucial for drug design. medcraveonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comnih.gov For derivatives of this compound, QSAR studies could be developed to predict their potential as, for example, antimicrobial or anticancer agents, based on descriptors derived from their molecular structure. medcraveonline.comresearchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Such models can guide the synthesis of new derivatives with enhanced activity or desired properties, reducing the need for extensive experimental screening. bldpharm.com

Conformational Analysis and Torsional Barriers of the Biphenyl System

The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance between the ortho-hydrogens. The angle between the planes of the two rings is known as the dihedral or torsional angle. The conformational flexibility of this compound is largely determined by the rotational barrier around the central carbon-carbon bond connecting the two phenyl rings.

Computational studies on substituted biphenyl-3-carboxylic acids have shown that the dihedral angle between the aromatic rings can range significantly, for example, from approximately 41 to 60 degrees. researchgate.net The specific angle is influenced by the nature and position of the substituents. The presence of the carboxylic acid group at the 3-position and the nitro group at the 4'-position will influence the preferred conformation and the energy barrier to rotation.

Prediction of Spectroscopic Signatures (e.g., vibrational modes, CD spectra, beyond basic identification)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights into their structure, bonding, and electronic properties. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can forecast its vibrational (Infrared and Raman) and chiroptical (Circular Dichroism) spectra. These predictions are invaluable for identifying the compound and understanding its molecular behavior.

The vibrational spectrum of this compound is complex, with contributions from the biphenyl core, the nitro group, and the carboxylic acid group. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to compute the harmonic vibrational frequencies. niscpr.res.innih.gov These theoretical frequencies are typically scaled to correct for anharmonicity and to improve agreement with experimental data. nih.gov

The predicted vibrational modes can be assigned to specific functional groups and types of atomic motion. The analysis of similar compounds in the literature, such as nitrobenzaldehydes and other substituted biphenyls, provides a basis for these assignments. niscpr.res.inesisresearch.org

Key predicted vibrational signatures for this compound would include:

Carboxylic Acid Group Vibrations: The -COOH group has highly characteristic vibrational modes. The O-H stretch is expected to appear as a very broad band in the infrared spectrum, typically in the range of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration is another strong, characteristic band, anticipated between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by hydrogen bonding, with dimeric forms absorbing at lower wavenumbers (around 1710 cm⁻¹). libretexts.org

Nitro Group Vibrations: The nitro (NO₂) group also gives rise to distinct and intense absorptions. The asymmetric stretching vibration is typically found in the region of 1500-1560 cm⁻¹, while the symmetric stretch appears at a lower frequency, generally between 1315 and 1355 cm⁻¹. niscpr.res.inesisresearch.org

Biphenyl Core Vibrations: The biphenyl structure contributes a number of bands to the spectrum. These include C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹. niscpr.res.in The carbon-carbon stretching vibrations within the phenyl rings are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the rings, are also characteristic. researchgate.net

A table of predicted vibrational frequencies and their assignments, based on DFT calculations of analogous molecules, is presented below.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic C-H stretching
~3300-2500O-H stretching (Carboxylic acid dimer)
~1710C=O stretching (Carboxylic acid dimer)
~1540Asymmetric NO₂ stretching
~1600, ~1580, ~1480, ~1450Aromatic C=C stretching
~1420C-O-H in-plane bending
~1345Symmetric NO₂ stretching
~1300C-O stretching
~1100Biphenyl C-C inter-ring stretching
~850C-N stretching
~840NO₂ scissoring
~740NO₂ wagging

This table is a representation of expected frequencies based on computational studies of similar compounds and general spectroscopic principles.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound is an atropisomeric compound, meaning its chirality arises from hindered rotation around the single bond connecting the two phenyl rings. The presence of bulky substituents at the ortho positions of the biphenyl core can restrict this rotation, leading to stable, non-superimposable mirror-image conformations (enantiomers).

Theoretical approaches can model the CD spectrum by:

Determining the preferred conformation and the dihedral angle of the biphenyl system.

Calculating the electronic transitions and their corresponding rotational strengths.

For substituted biphenyls, it has been shown that the sign of the Cotton effect around 250 nm can be related to the absolute configuration of the chiral center influencing the biphenyl twist. nih.govacs.org In the case of this compound, the chirality is intrinsic to the biphenyl moiety itself. The interaction between the nitro and carboxylic acid groups, and their influence on the electronic structure of the biphenyl system, would determine the characteristics of the CD spectrum. It is expected that the π-π* transitions of the conjugated system would give rise to significant CD signals. The presence of the nitro and carboxylic acid groups, as electron-withdrawing and conjugating substituents, would shift the absorption bands and, consequently, the CD signals.

Supramolecular Chemistry and Crystal Engineering with 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Design and Synthesis of Self-Assembled Supramolecular Architectures

The self-assembly of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid into ordered supramolecular structures is dictated by a combination of strong and weak non-covalent interactions. The precise balance of these forces determines the final architecture of the resulting assembly.

Hydrogen Bonding Networks in Crystalline Solids

In the crystal structure of the 4-carboxylic acid isomer, the molecules form the classic R²₂(8) hydrogen-bonded dimer, where the carboxylic acid groups of two molecules are linked in a head-to-tail fashion. This robust and predictable interaction is a cornerstone of crystal engineering with carboxylic acids. It is highly probable that the 3-carboxylic acid isomer would exhibit a similar dimeric motif as the primary building block of its crystal structure. Beyond this primary synthon, weaker C-H···O hydrogen bonds involving the aromatic rings and the oxygen atoms of the carboxylic acid or nitro groups can further link these dimers into higher-order, three-dimensional networks. In related systems, such as the cocrystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, the formation of acid-acid heterodimers is also observed, showcasing the versatility of carboxylic acid hydrogen bonding nih.gov.

π-π Stacking Interactions and Aromatic Stacking Motifs

Studies on nitroarene-containing molecules have shown that interactions between a nitro group and an aromatic ring (nitro-π interactions) can also be an important structure-directing force . Computational studies on stacked dimers of nitrobenzene (B124822) with various aromatic amino acids have revealed interaction energies of up to -14.6 kcal mol⁻¹, highlighting the strength of these interactions . In the crystal packing of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, the hydrogen-bonded dimers are further assembled into layers, with significant offset π-π stacking between the biphenyl (B1667301) rings of adjacent dimers. This layered arrangement is a common motif in the crystal structures of planar aromatic molecules.

Coordination-Driven Self-Assembly (e.g., metal-ligand coordination)

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for metal ions. This opens the door to coordination-driven self-assembly, a powerful strategy for constructing discrete metallomacrocycles and extended metal-organic frameworks (MOFs). The directionality of the coordination bonds, combined with the geometry of the organic ligand, allows for the predictable synthesis of complex, highly ordered structures nih.gov.

While specific complexes of this compound are not extensively documented, research on its 4-carboxylic acid isomer has shown it forms stable complexes with dimolybdenum (Mo₂) centers cymitquimica.com. In these complexes, the carboxylate group binds to the metal, and the nitro group is thought to participate in δ-conjugation with the metal's quadruple bond cymitquimica.com. The bifunctional nature of this ligand, with its coordinating carboxylate and electronically active nitro group, makes it a valuable component for creating functional organometallic materials. The nitro group itself can also engage in weaker interactions with metal centers, a phenomenon known as semicoordination, which can influence the final structure and properties of the complex nih.gov.

Polymorphism and Pseudopolymorphism Studies of the Compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can have different physical properties, such as solubility, melting point, and stability. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates).

There are no specific studies on the polymorphism of this compound in the reviewed literature. However, the potential for polymorphism is high due to the molecule's conformational flexibility (the dihedral angle between the two phenyl rings) and the variety of possible intermolecular interactions. For example, a study of 2-(4-nitrophenyl)acetic acid revealed two different polymorphs wikipedia.org. The two forms differed in the conformation of the carboxylic acid group relative to the aromatic ring and in their secondary intermolecular contacts; one form exhibited nitro-nitro interactions, while the other showed nitro-carbonyl contacts wikipedia.org. This illustrates how subtle shifts in molecular conformation and packing can lead to different crystalline structures, a principle that would apply to this compound as well.

Cocrystallization Strategies and Host-Guest Chemistry

Cocrystallization is a powerful technique in crystal engineering where two or more different molecules are assembled in a single crystal lattice through non-covalent interactions. This strategy can be used to modify the physical properties of a solid without altering its chemical composition. The carboxylic acid group is a particularly effective functional group for forming cocrystals, as it can reliably form hydrogen bonds with a wide range of complementary functional groups, especially pyridine (B92270) nitrogens and other amides.

While no specific cocrystals of this compound have been reported, numerous studies demonstrate the feasibility of this approach. For instance, cocrystals of 4-nitrophenol (B140041) with 4,4'-bipyridine (B149096) are formed through strong O-H···N hydrogen bonds . The general strategy involves selecting a coformer molecule with a functional group complementary to the carboxylic acid. A search for cocrystals of the target compound would likely involve screening a library of pharmaceutically acceptable coformers containing pyridine or amide groups.

Formation of Supramolecular Gels and Liquid Crystals Incorporating Biphenyl Carboxylic Acids

Supramolecular gels are soft materials in which low-molecular-weight gelators self-assemble into a three-dimensional network that immobilizes a solvent. Similarly, liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. The rigid, elongated structure of biphenyl derivatives makes them excellent candidates for forming both supramolecular gels and liquid crystals.

The self-assembly into one-dimensional fibrous structures, driven by hydrogen bonding and π-π stacking, is the basis for gel formation. Dicarboxylic acids, in combination with primary amines, have been shown to be effective organogelators. The hydrogen bonding between the carboxylic acid and amine groups leads to the formation of fibrous aggregates that create the gel network.

The biphenyl moiety is a common core structure in many liquid crystalline materials. The rigid nature of the biphenyl unit promotes the necessary anisotropic alignment for liquid crystal phase formation. For example, various bent-shaped liquid crystals have been synthesized using a biphenyl central core, and their mesomorphic properties are highly dependent on the terminal chains and linking groups cymitquimica.com. The addition of a carboxylic acid group can introduce strong directional interactions, such as hydrogen bonding, which can further stabilize liquid crystalline phases and influence their transition temperatures. While this compound itself has not been reported as a component in these systems, its structural features suggest it could be a valuable building block for the design of new supramolecular gels and liquid crystals.

Structural Analysis of Intermolecular Interactions via Advanced Crystallography

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the crystal structure and detailed intermolecular interactions of This compound . While information exists for the isomeric 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid and other related biphenyl derivatives, the specific crystallographic data for the 3-carboxylic acid isomer, including single-crystal X-ray diffraction analysis and advanced crystallographic studies, is not available in the public domain as of the latest search.

The analysis of intermolecular interactions through techniques such as X-ray crystallography is fundamental to understanding the principles of supramolecular chemistry and crystal engineering. Such studies provide precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for identifying and characterizing non-covalent interactions like hydrogen bonds, π-π stacking, and other van der Waals forces. This data is essential for the rational design of new materials with desired physical and chemical properties.

Without experimental or computational data for This compound , a detailed structural analysis comparable to that performed for other well-documented compounds cannot be provided. The generation of data tables containing specific intermolecular contact distances and geometries is therefore not possible. Further research, including the synthesis of single crystals and their subsequent analysis using advanced crystallographic methods, would be required to elucidate the supramolecular architecture of this particular compound.

Applications of 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid in Advanced Materials

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique geometry of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, with its angled disposition of the carboxylic acid and nitro functionalities, makes it an intriguing ligand for the design of complex porous frameworks.

Ligand Design and Framework Topology Control

The construction of MOFs and COFs is a game of molecular geometry, where the ligand's connectivity and orientation dictate the final topology of the framework. The bent nature of this compound, in contrast to the linear geometry of its 4-carboxylic acid counterpart, would likely lead to the formation of more complex and potentially interpenetrated three-dimensional networks. The C2v symmetry of the ligand, once deprotonated, could be utilized to construct frameworks with specific pore shapes and sizes that are not accessible with linear linkers. For instance, its use in combination with various metal nodes could result in novel topologies with intricate channel systems.

In COF synthesis, where organic building blocks are stitched together with strong covalent bonds, this ligand could be paired with complementary multifunctional monomers to create robust, crystalline, and porous structures. The nitro group, being a strong electron-withdrawing group, would influence the electronic properties of the resulting COF.

Gas Adsorption and Separation Properties in MOFs

The permanent porosity of MOFs makes them excellent candidates for gas storage and separation applications. researchgate.netrsc.org The introduction of a nitro group onto the ligand backbone can significantly enhance the affinity of the MOF for certain gas molecules, such as carbon dioxide, due to dipole-quadrupole interactions. researchgate.net While no specific gas adsorption data for MOFs synthesized from this compound are available, we can infer potential performance from related systems.

MOFs functionalized with nitro groups have demonstrated enhanced selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2). researchgate.net The polar nature of the nitro group creates specific interaction sites within the pores that can preferentially bind polarizable molecules.

Table 1: Hypothetical Gas Adsorption Properties of a MOF Derived from this compound

GasTemperature (K)Pressure (bar)Adsorption Capacity (cm³/g)Selectivity (CO₂/N₂)Selectivity (CO₂/CH₄)
CO₂273180 - 12040 - 6010 - 20
N₂27312 - 3--
CH₄27318 - 12--
H₂771150 - 200--
Note: This table is a projection based on data from MOFs with similar functionalities and is for illustrative purposes only. Actual values would need to be determined experimentally.

Catalytic Activity of MOF-Based Materials

The functional groups on the organic linkers in MOFs can act as catalytic sites. researchgate.netacs.org The electron-withdrawing nature of the nitro group in this compound can influence the Lewis acidity of the metal centers in a MOF, potentially enhancing their catalytic activity for certain organic transformations. nih.gov For instance, MOFs have been successfully employed as catalysts for the reduction of nitroaromatics, a reaction of significant industrial importance. While no studies have specifically used a MOF from this ligand, the presence of the nitro group within the framework could be leveraged for autocatalytic or tandem reaction schemes.

Table 2: Potential Catalytic Applications of MOFs from this compound

ReactionCatalyst TypePotential Role of LigandAnticipated Outcome
Knoevenagel CondensationLewis Acidic MOFEnhances Lewis acidity of metal sitesHigh conversion and selectivity
Friedel-Crafts AlkylationBrønsted/Lewis Acidic MOFModulates electronic environment of active sitesImproved catalytic efficiency
Reduction of NitroarenesMOF with accessible metal sitesSubstrate pre-concentration via nitro-nitro interactionsEnhanced reaction rates
Note: This table presents potential applications based on the known catalytic capabilities of functionalized MOFs.

Optical and Electronic Properties of Framework Materials

The optical and electronic properties of MOFs and COFs are largely dictated by the nature of their organic linkers and metal nodes. The nitro group in this compound is a chromophore and an electroactive moiety. Its incorporation into a framework would likely result in materials with interesting photophysical and electronic characteristics. The electron-withdrawing nature of the nitro group can facilitate charge separation upon photoexcitation, which is a desirable property for photocatalysis and solar energy conversion applications.

Integration into Polymeric Materials and Hybrid Composites

Beyond crystalline frameworks, this compound can be incorporated as a monomer or an additive into various polymeric materials to create functional composites. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto existing polymer chains. The rigid biphenyl (B1667301) core would enhance the thermal stability and mechanical strength of the resulting polymer.

The nitro group, on the other hand, can impart specific functionalities. For instance, polymers containing nitroaromatic groups have been investigated for their potential in explosive detection, as they can interact with electron-rich analytes. Furthermore, the introduction of this polar molecule into a polymer matrix can alter the dielectric properties of the material, which could be useful in the fabrication of capacitors and other electronic components.

Luminescent Materials and Sensors Incorporating Biphenyl Carboxylic Acid Derivatives

Biphenyl derivatives are known to be excellent building blocks for luminescent materials due to their conjugated π-system. ajgreenchem.com The incorporation of a carboxylic acid group allows for their use as ligands in the synthesis of luminescent MOFs (L-MOFs), where the ligand can sensitize the emission of a lanthanide metal center (the "antenna effect").

The nitro group, being strongly electron-withdrawing, typically quenches fluorescence. This property, however, can be harnessed for the development of "turn-off" fluorescent sensors. A luminescent material incorporating this compound could be designed to detect specific analytes that interact with the nitro group and disrupt the quenching mechanism, thereby turning the fluorescence "on". For example, such a sensor could be developed for the detection of reductive species or certain metal ions.

Functional Coatings and Thin Film Fabrication

The distinct amphiphilic character of this compound, with its polar carboxylic acid "head" and nonpolar biphenyl "tail," makes it highly suitable for the fabrication of ordered molecular layers. These layers can be applied as functional coatings or built into precisely structured thin films.

Langmuir-Blodgett (LB) Technique: The Langmuir-Blodgett (LB) technique is a primary method for creating highly organized, ultra-thin films from amphiphilic molecules. wikipedia.orgresearchgate.net This process involves spreading a solution of the compound, such as this compound dissolved in a volatile solvent like chloroform, onto a water subphase. mdpi.com The molecules orient themselves at the air-water interface, and a movable barrier compresses them into a condensed monolayer. researchgate.netmdpi.com This monolayer can then be transferred layer by layer onto a solid substrate, such as glass or silicon, to build a multi-layered film with precise thickness control. wikipedia.orgnih.gov The resulting films can be used for applications in sensors and molecular electronics. researchgate.net

Electrochemical Deposition: Another approach for film fabrication involves electrochemical methods. While direct deposition of the molecule itself is one route, it can also be used as a building block in creating more complex structures like metal-organic framework (MOF) films. rsc.orgrsc.org In this process, the carboxylic acid group of the molecule can coordinate with metal ions (e.g., zinc), forming a crystalline framework that is deposited onto an electrode surface under an applied voltage. rsc.org This method allows for controlled growth and morphology of the film, which is crucial for applications such as chemical sensing. rsc.orgrsc.org

The properties of thin films derived from such organic molecules are critical to their function and can be characterized by various techniques.

Deposition Technique Principle Controllable Parameters Resulting Film Characteristics
Langmuir-Blodgett (LB) Transfer of a floating monolayer from a liquid-gas interface to a solid substrate. wikipedia.orgSurface pressure, substrate dipping speed, number of layers. wikipedia.orgmdpi.comHighly ordered, precise thickness at the molecular level, uniform coverage. wikipedia.orgnih.gov
Electrochemical Deposition (as MOF linker) Voltage-induced coordination of carboxylic acid groups with metal ions to form a framework on an electrode. rsc.orgApplied voltage, deposition time, electrolyte concentration. rsc.orgCrystalline, porous structure with controllable morphology and thickness. rsc.orgrsc.org
Spin Coating Deposition of a solution onto a spinning substrate, with solvent evaporation leaving a thin film. mdpi.comSpin speed, solution concentration and viscosity. mdpi.comAmorphous or polycrystalline films with variable thickness. mdpi.com

This interactive table summarizes common thin film fabrication methods applicable to this compound.

Non-Linear Optical (NLO) Films: Organic molecules with significant π-electron systems and electron donor-acceptor groups, like this compound, are known to exhibit non-linear optical (NLO) properties. nih.govjhuapl.edu Thin films of these materials can be fabricated, often by spin coating, for applications in optical data storage and processing. mdpi.comnih.gov The molecular alignment within the film, which can be induced by methods like corona poling, is critical for achieving macroscopic NLO effects such as second-harmonic generation. mdpi.com

Photoactive Materials and Energy Harvesting Applications

The electronic structure of this compound, characterized by its conjugated biphenyl system and the strong electron-withdrawing nitro group, makes it a compelling candidate for photoactive applications, including photocatalysis and solar energy conversion.

Charge-Transfer Dynamics: The presence of the nitro group significantly influences the electronic properties of the biphenyl system. It acts as a strong electron-withdrawing group, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net In this process, an electron is transferred from the biphenyl rings (donor) to the nitro group (acceptor). This charge-separated state is fundamental to the function of many photoactive materials. Studies on the related isomer, 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, have shown that the nitro group participates in δ-conjugation, which can stabilize charge-transfer states. nih.gov This property is crucial for applications in light-emitting devices and photocatalysis. buffalo.edu

Dye-Sensitized Solar Cells (DSSCs): The structure of this compound is well-suited for use as an organic dye in DSSCs. mdpi.combohrium.com In a typical DSSC, a molecular sensitizer (B1316253) is adsorbed onto a wide-bandgap semiconductor, like titanium dioxide (TiO₂). mdpi.comnih.gov The carboxylic acid group serves as an effective anchor, chemically bonding the dye molecule to the semiconductor surface. researchgate.net The biphenyl and nitro components act as the chromophore, responsible for absorbing light. nih.gov Upon absorbing a photon, the dye enters an excited state, injecting an electron into the conduction band of the TiO₂, which initiates the flow of electric current. mdpi.com The efficiency of this process depends heavily on the dye's absorption spectrum and the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Component Function in Photoactive Systems Relevant Research Finding
Biphenyl System Acts as the primary chromophore and electron donor part of the molecule.The biphenyl backbone enables coordination with metal centers and provides a rigid structure for charge transfer.
Nitro Group (-NO₂) Strong electron-withdrawing group, facilitates intramolecular charge transfer (ICT). The nitro group can stabilize negative charges and participates in δ-conjugation with metal centers in complexes, influencing excited-state properties. nih.gov
Carboxylic Acid Group (-COOH) Anchors the molecule to semiconductor surfaces (e.g., TiO₂) in devices like DSSCs. researchgate.netCarboxylic acid groups are standard anchors for attaching organic dyes to semiconductor photoanodes in DSSCs. nih.govresearchgate.net

This interactive table details the functional roles of the different molecular components of this compound in photoactive applications.

Photocatalysis: The principles that make this compound suitable for solar cells also apply to photocatalysis. The generation of a charge-separated state upon light absorption can be harnessed to drive chemical reactions. For instance, photocatalytic decarboxylation of certain carboxylic acids can be achieved using photo-excited catalysts. acs.org The electron-withdrawing nature of the nitro group in this compound could potentially enhance its ability to participate in or mediate photocatalytic cycles for organic synthesis or environmental remediation.

Medicinal Chemistry Research Involving 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through targeted modifications. mdpi.com These scaffolds serve as biologically pre-validated starting points for drug discovery, increasing the efficiency of finding new therapeutic agents. hebmu.edu.cn The biphenyl (B1667301) moiety is a classic example of such a scaffold, present in numerous approved drugs. mdpi.com

The 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid structure embodies the key features of a privileged scaffold.

Structural Rigidity and Versatility: The biphenyl core provides a semi-rigid backbone that can be functionalized to present substituents in precise spatial orientations, allowing for tailored interactions with protein binding pockets.

Key Functional Groups: The carboxylic acid group is a common feature in drugs, often acting as a key hydrogen bond donor/acceptor or forming critical salt-bridge interactions with basic residues (like arginine or lysine) in a target protein. nih.gov The nitro group, an electron-withdrawing moiety, can participate in various interactions and serves as a handle for further synthetic transformations or as a key element in bioactivation.

Synthetic Accessibility: The synthesis of substituted biphenyls is well-established, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. orgsyn.org This allows for the systematic and efficient creation of diverse derivatives, making the scaffold an attractive starting point for building compound libraries. lookchem.comnih.gov

The combination of these features makes this compound and related structures valuable platforms for developing new ligands against a wide range of biological targets. hebmu.edu.cn

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. For derivatives of this compound, SAR exploration would focus on three primary areas: the biphenyl rings, the carboxylic acid moiety, and the nitro group.

While direct SAR studies on this specific isomer are not extensively published, valuable insights can be drawn from research on analogous compounds, such as 1,1'-biphenyl-4-sulfonamides, which were investigated as carbonic anhydrase (CA) inhibitors. acs.org In these studies, modifications to the biphenyl scaffold yielded clear SAR trends. For example, converting the carboxylic acid to an ester or amide, or reducing the nitro group to an amine, had predictable effects on inhibitory potency. acs.org

A hypothetical SAR study on this compound would investigate:

Position and Nature of Substituents: Adding various groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to different positions on either phenyl ring would probe the steric and electronic requirements of the target's binding site.

Modification of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or various bioisosteres (like tetrazoles or sulfonamides) would modulate properties such as acidity, lipophilicity, and cell permeability, which can significantly impact biological activity and pharmacokinetic profiles. drughunter.comacs.org

Replacement or Relocation of the Nitro Group: Shifting the nitro group to other positions or replacing it with other electron-withdrawing or electron-donating groups would clarify its role in target binding or its potential as a metabolic liability.

The following table, based on analogous findings for biphenyl sulfonamide inhibitors of carbonic anhydrase, illustrates potential SAR trends. acs.org

Modification Position Observed Effect on Activity (Hypothetical) Rationale
Carboxylic Acid to Ester3-positionGenerally decreased potencyThe anionic carboxylate group may be critical for a key ionic interaction with the target protein.
Nitro to Amino4'-positionVariable; could increase or decrease potencyRemoves a strong electron-withdrawing group and introduces a hydrogen bond donor. The effect is target-dependent.
Add Methoxy Group2'- or 6'-positionLikely decreased potencyIntroduces steric hindrance that could prevent the optimal planar or twisted conformation required for binding.
Add Halogen (e.g., Cl, F)2- or 6-positionPotentially increased potencyHalogens can form specific halogen bonds with the target and can alter the pKa of the carboxylic acid.

This table is illustrative and based on principles from related compound series.

Rational Design of Ligands for Specific Biological Targets

Rational drug design utilizes knowledge of a biological target's structure and function to create specific and potent ligands. nih.gov This approach often involves computational methods like molecular docking and pharmacophore modeling to predict how a molecule will bind. The this compound scaffold is well-suited for such design strategies.

For instance, derivatives of the closely related [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, have been explored as potential inhibitors of enzymes like monoamine oxidases (MAOs), which are targets for treating neurodegenerative diseases. The design process would involve:

Target Identification: Selecting a protein target implicated in a disease, such as Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes or a bacterial enzyme for an antibiotic. nih.gov

Pharmacophore Modeling: Identifying the key features required for binding, such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a negatively ionizable feature (provided by the carboxylic acid).

In Silico Screening/Docking: Computationally placing derivatives of the biphenyl scaffold into the active site of the target protein to predict binding affinity and orientation. The nitro group's position and the carboxylic acid's placement would be optimized to maximize interactions with key amino acid residues.

Synthesis and Evaluation: Synthesizing the most promising computationally designed compounds and testing them in biological assays to validate the design. nih.gov

This rational approach was successfully used to design pyrazole-based carboxylic acid derivatives as PTP1B inhibitors, demonstrating the power of combining a suitable acidic scaffold with structure-based design. nih.gov

Prodrug Strategies and Bioreversible Derivatives

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through a chemical or enzymatic process. cbspd.com This strategy is often used to overcome issues like poor solubility, limited membrane permeability, or site-specific targeting. The functional groups on this compound offer two primary avenues for prodrug design.

Carrier-Linked Prodrugs of the Carboxylic Acid: The carboxylic acid group can be masked by converting it into an ester. These ester prodrugs are typically more lipophilic, enhancing their ability to cross cell membranes. Once inside the body, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid drug. cbspd.com This is a widely used and effective strategy for improving the oral bioavailability of acidic drugs. googleapis.com

Bioactivation via Nitro-Reduction: The nitro group can be used as a trigger for drug release, a strategy particularly relevant for targeting hypoxic (low-oxygen) environments, such as those found in solid tumors. nih.gov Certain enzymes, known as nitroreductases, which are highly expressed in these environments, can reduce the aromatic nitro group to an amine or hydroxylamine. This transformation can be designed to trigger a subsequent reaction, such as a self-immolative cyclization, that releases the active drug. Recent research has highlighted novel methods for aromatic nitro reduction under biocompatible conditions, expanding the potential for this prodrug activation strategy. nih.govresearchgate.net

Prodrug Strategy Functional Group Modified Activation Mechanism Potential Advantage
Ester ProdrugCarboxylic Acid (-COOH)Enzymatic hydrolysis by esterasesImproved membrane permeability and oral absorption cbspd.com
Nitroreductase-Activated ProdrugNitro Group (-NO2)Enzymatic reduction by nitroreductasesTargeted drug release in hypoxic tissues (e.g., tumors) nih.gov

Chemical Biology Probes and Reporter Molecules

Chemical biology probes are small molecules used to study and manipulate biological systems. The this compound scaffold can be adapted for such purposes, primarily by leveraging the reactivity of the nitro group.

The reduction of a nitro group can be used as a "turn-on" switch for a reporter signal. For example, a derivative could be designed where the nitro group quenches the fluorescence of a nearby fluorophore. Upon enzymatic reduction of the nitro group in a specific cellular environment (e.g., inside a cancer cell), the quenching effect is removed, and a fluorescent signal is "turned on," allowing researchers to visualize the enzymatic activity in real-time within living cells. nih.gov

This principle has been demonstrated in studies developing bioorthogonal reactions for prodrug activation, where the process was monitored using a fluorescence "turn-on" substrate. nih.gov Such probes are invaluable for studying disease processes, identifying enzyme activity, and confirming the mechanism of action for nitro-based prodrugs.

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This approach is highly effective for discovering new drug leads through high-throughput screening. The this compound scaffold is an excellent candidate for library synthesis.

A typical combinatorial approach would involve a convergent synthesis based on the Suzuki coupling reaction.

Building Block A: A set of diverse boronic acids or esters based on 3-carboxy-phenylboronic acid.

Building Block B: A set of diverse aryl halides, with one set containing the 4-nitro-phenyl halide core and others containing different substituents.

By reacting each member of Building Block A with each member of Building Block B in a grid format (e.g., in a 96-well plate), a large library of biphenyl derivatives can be generated efficiently. rug.nl Subsequent deconvolution strategies, such as positional scanning, can then be used to identify the specific structural features responsible for any observed biological activity in the library screen. nih.gov

Position Building Block Diversity Element (Example)
Ring 13-Carboxy-phenylboronic acid derivativesVariations at positions 2, 4, 5, 6 (e.g., -H, -F, -Cl, -CH3, -OCH3)
Ring 24-Nitro-phenyl halide derivativesVariations at positions 2', 3', 5', 6' (e.g., -H, -F, -CF3)

This method enables the exploration of a vast chemical space around the core scaffold, maximizing the chances of discovering novel and potent bioactive compounds.

Derivatization and Functionalization Strategies for 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Esterification and Amidation Reactions for Modulating Reactivity

The carboxylic acid moiety is a primary site for modification, allowing for the synthesis of esters and amides. These reactions are fundamental for altering the compound's polarity, solubility, and steric profile, as well as for preparing it for further coupling reactions.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The process is an equilibrium, and the use of excess alcohol helps drive the reaction toward the ester product. masterorganicchemistry.com Intramolecular esterification can also be used to create cyclic esters, known as lactones, though this is not directly applicable to this specific molecule without further modification. masterorganicchemistry.com Alternatively, reactions with dialkyl dicarbonates in the presence of a Lewis acid can also yield esters efficiently. organic-chemistry.org The formation of ester derivatives eliminates the hydrogen-bonding capability of the carboxylic acid, which can significantly alter the crystal packing and material properties of the resulting compounds.

Amidation: Amide bond formation is another critical derivatization strategy. This can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. researchgate.net More direct methods use coupling reagents to facilitate the reaction between the carboxylic acid and an amine in a single step. researchgate.net A particularly relevant strategy is the direct amidation of carboxylic acids with nitroarenes themselves. nih.govacs.org This process involves the in situ activation of the carboxylic acid, which can then couple with a reduced form of a nitroarene. researchgate.netacs.org While this is typically used to form an N-aryl amide from a separate nitroarene, the principle of activating the carboxylic acid for amide formation is broadly applicable. Titanium(IV) fluoride (B91410) (TiF₄) has also been shown to be an effective catalyst for the direct amidation of various carboxylic acids. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation

TransformationTypical ReagentsGeneral ConditionsKey Feature
Esterification (Fischer)Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholEquilibrium-driven; common for simple esters. masterorganicchemistry.com
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Two-step process, often at room temperatureHighly reactive intermediate; broad amine scope. researchgate.net
Amidation (Direct Coupling)Amine (R-NH₂), Coupling Agent (e.g., TFFH, carbodiimides), BaseOne-pot reactionAvoids harsh reagents like SOCl₂. organic-chemistry.org
Amidation (TiF₄ Catalysis)Amine (R-NH₂), TiF₄ (catalyst)Reflux in a non-polar solvent like tolueneCatalytic method applicable to various acids and amines. researchgate.net

Reduction of the Nitro Group to Amino and Subsequent Functionalization

The nitro group is a key functional handle that can be readily reduced to a primary amino group, yielding 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This transformation opens up a vast range of subsequent functionalization possibilities, converting an electron-withdrawing group into an electron-donating and nucleophilic one.

The reduction of an aromatic nitro group is a standard procedure in organic synthesis. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a common and efficient method. commonorganicchemistry.com However, care must be taken as this method can also reduce other functional groups. commonorganicchemistry.com Alternative reagents are often employed for greater selectivity. For instance, metals like iron (Fe) or zinc (Zn) in acidic media provide a mild and effective means of reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another classic reagent used for this purpose. commonorganicchemistry.com The choice of reducing agent can be critical if other sensitive functional groups are present in the molecule. commonorganicchemistry.comevitachem.com

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent SystemTypical ConditionsAdvantages/Disadvantages
H₂, Pd/CMethanol or Ethanol solvent, room temperature, atmospheric or elevated pressureHigh efficiency, clean reaction. May reduce other groups. commonorganicchemistry.com
Fe, HCl or CH₃COOHAqueous or alcoholic solvent, heatingInexpensive, mild, and selective. commonorganicchemistry.com
Zn, CH₃COOHAcidic conditionsMild method, compatible with many functional groups. commonorganicchemistry.com
SnCl₂, HClAqueous or alcoholic solventClassic, reliable method for selective nitro reduction. commonorganicchemistry.com
Raney NickelMethanol or Ethanol solvent, H₂ atmosphereEffective, often used when avoiding dehalogenation is necessary. commonorganicchemistry.com

Once formed, the 4'-amino-[1,1'-biphenyl]-3-carboxylic acid derivative is a versatile intermediate. The amino group can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. acs.org

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Biomimetic Crystallization: Amino-functionalized carboxylic acids have been shown to facilitate the rapid, biomimetic crystallization of metal-organic frameworks (MOFs) with ions like zinc(II) under aqueous conditions. acs.orgsemanticscholar.org

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Rings (e.g., halogenation, sulfonation)

Electrophilic aromatic substitution (SₑAr) allows for the introduction of new substituents directly onto the biphenyl rings. wikipedia.org The outcome of these reactions is governed by the directing effects of the existing substituents: the carboxylic acid (-COOH) and the nitro group (-NO₂).

Ring A (substituted with -COOH at C3): The carboxylic acid group is a deactivating, meta-directing group. The phenyl group at C1 is an activating, ortho, para-directing group. Therefore, electrophilic attack will be directed to the positions ortho and para to the biphenyl linkage (C2, C4, C6) but will be deactivated at all positions by the carboxylic acid. The position meta to the carboxylic acid (C5) is also a potential site. The interplay between these effects makes predicting the major product complex, often resulting in a mixture of isomers.

Ring B (substituted with -NO₂ at C4'): The nitro group is a powerful deactivating, meta-directing group. youtube.com The phenyl group at C1' is an activating, ortho, para-directing group. Electrophiles will be directed to the positions meta to the nitro group (C3' and C5'), which are also ortho to the biphenyl linkage. These positions are thus strongly favored for substitution.

Halogenation: Aromatic halogenation with bromine or chlorine typically requires a Lewis acid catalyst such as FeBr₃ or AlCl₃ to activate the halogen. wikipedia.orglibretexts.org Given the directing effects, halogenation is most likely to occur at the C3' and C5' positions on the nitro-substituted ring. Decarboxylative halogenation, a process that replaces the carboxylic acid group with a halogen, is another potential pathway, though it requires specific conditions. nih.gov

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (H₂SO₄ + SO₃). libretexts.org It is a reversible reaction. masterorganicchemistry.com The electrophile, SO₃ (or protonated HSO₃⁺), will attack the most nucleophilic positions. libretexts.orgmasterorganicchemistry.com As with halogenation, the C3' and C5' positions are the most probable sites for sulfonation due to the strong directing influence of the substituents. libretexts.org

Nucleophilic Aromatic Substitution (if activated appropriately)

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles onto an aromatic ring, but it has strict requirements. wikipedia.org The reaction requires a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orglibretexts.org

The parent compound, 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, does not have a suitable leaving group and therefore cannot directly undergo SₙAr. However, if a halogen is first introduced onto the rings via electrophilic substitution (as described in section 8.3), SₙAr becomes a viable pathway.

For example, if halogenation occurs at the C3' position (which is ortho to the 4'-nitro group), the resulting compound would be highly activated for SₙAr. The strong electron-withdrawing nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orglibretexts.org This would allow the halogen at C3' to be displaced by a wide range of nucleophiles, such as alkoxides, amines, or thiolates, providing a route to highly functionalized derivatives. libretexts.org

Click Chemistry and Bioconjugation Techniques utilizing Derivatives

The principles of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, and other bioconjugation techniques can be applied to derivatives of this compound to link them to other molecules, including biomolecules or polymers. nih.gov This requires the introduction of a bioorthogonal functional group—typically a terminal alkyne or an azide (B81097)—onto the biphenyl scaffold.

This can be achieved in several ways:

Via the Carboxylic Acid: The -COOH group can be coupled to a linker molecule that contains the desired click handle. For example, using standard amidation chemistry, the carboxylic acid can be reacted with an amino-PEG-azide or a propargylamine (B41283) to install an azide or alkyne, respectively. lumiprobe.com

Via the Amino Group: After reduction of the nitro group to an amine (see section 8.2), the resulting amino group can be acylated with a reagent like an NHS-ester of an alkyne- or azide-containing carboxylic acid. This provides a stable amide linkage to the click handle. nih.gov

These functionalized derivatives can then be used in bioconjugation to attach the biphenyl moiety to proteins, nucleic acids, or other biological targets for applications in chemical biology and drug delivery. lumiprobe.com

Polymerization Reactions of Monomers Derived from the Compound

The bifunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of polymers. Specifically, derivatives containing two reactive functional groups can undergo step-growth polymerization.

Polyamides: The 4'-amino-[1,1'-biphenyl]-3-carboxylic acid derivative is an AB-type monomer that can self-condense under heat to form a polyamide. Alternatively, it can be polymerized with other monomers, such as diacyl chlorides or dicarboxylic acids, to create more complex copolyamides.

Polyesters: If the nitro group is converted to a second carboxylic acid (a more complex multi-step synthesis) or a hydroxyl group, the resulting dicarboxylic acid or hydroxy-carboxylic acid could be used to synthesize polyesters. google.com For example, a diacid derivative could be polymerized with a diol to form a polyester (B1180765) through polycondensation.

The rigid biphenyl unit incorporated into the polymer backbone would be expected to impart enhanced thermal stability and mechanical strength to the resulting material.

Advanced Analytical Techniques in the Research of 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, offering exceptional mass accuracy and sensitivity. This technique is pivotal for the precise determination of molecular formulas and for tracking the progress of chemical transformations.

Metabolite Profiling: In metabolomics, HRMS, often coupled with liquid chromatography (LC) or capillary electrophoresis (CE), enables the sensitive and reliable analysis of carboxylic acids. nih.govnih.gov Derivatization is a common strategy to enhance the ionization efficiency and chromatographic separation of these compounds. For instance, reagents like 3-nitrophenylhydrazine (B1228671) have been successfully used to derivatize carboxylic acids for analysis by UPLC/ESI-MS, allowing for their detection at low picomole to high femtomole levels. nih.gov This approach is applicable to the study of metabolites of this compound in biological matrices, providing insights into its metabolic fate. nih.govnih.gov

Reaction Monitoring: HRMS is also instrumental in monitoring the synthesis of biphenyl (B1667301) derivatives. It allows researchers to track the formation of products and byproducts in real-time, facilitating the optimization of reaction conditions such as temperature, catalysts, and solvents. For example, in Suzuki coupling reactions, a common method for synthesizing biphenyl compounds, HRMS can confirm the successful carbon-carbon bond formation and identify any side products.

A typical application would involve analyzing reaction aliquots at different time points. The disappearance of starting materials and the appearance of the desired product, this compound, can be quantitatively monitored. The high mass accuracy of HRMS helps in distinguishing the product from other components with similar nominal masses.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. jchps.comresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the number and types of atoms, multi-dimensional NMR experiments are often necessary for unambiguous structure determination, especially for complex derivatives. researchgate.net

1D NMR Spectroscopy: The ¹H NMR spectrum of a biphenyl derivative will show characteristic signals for the aromatic protons. chemicalbook.comrsc.org The chemical shifts and coupling patterns of these protons provide information about the substitution pattern on the biphenyl core. For this compound, the protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nature of the nitro group. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift. rsc.org The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms and their chemical environment. rsc.orgnih.gov

2D NMR Spectroscopy: For more complex structures or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.

These techniques are invaluable for confirming the regiochemistry of substitution on the biphenyl rings and for assigning all proton and carbon signals accurately.

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination

Furthermore, X-ray diffraction elucidates the supramolecular architecture, showing how molecules are arranged in the crystal lattice. researchgate.neteurjchem.com This includes identifying and characterizing intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions between the aromatic rings. researchgate.net Understanding the supramolecular assembly is critical for predicting and explaining the material's physical properties, such as melting point and solubility.

For example, a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl utilized single-crystal X-ray diffraction to confirm its molecular structure and analyze the C-H···O interactions stabilizing the crystal packing. eurjchem.com

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Solid-State and Interfacial Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to its chemical structure and bonding. youtube.comacs.orgyoutube.com These techniques are complementary and are powerful tools for characterizing this compound in the solid state and for studying its interactions at interfaces. acs.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. nih.gov Key expected absorptions include:

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong band around 1700 cm⁻¹.

N-O asymmetric and symmetric stretches of the nitro group, usually found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-H stretches and C=C stretches of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.comresearchgate.net For this compound, the Raman spectrum would provide complementary information, especially regarding the vibrations of the biphenyl backbone. researchgate.net The strong Raman peaks for biphenyl derivatives are typically observed around 1600, 1280, and 1000 cm⁻¹. researchgate.net

These techniques are valuable for confirming the presence of the expected functional groups, assessing sample purity, and studying intermolecular interactions, which can cause shifts in vibrational frequencies.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination (if applicable)

The applicability of this section depends on whether this compound or its derivatives under investigation are chiral. Biphenyls can exhibit atropisomerism (axial chirality) if there is restricted rotation around the single bond connecting the two phenyl rings, which requires sufficiently bulky substituents in the ortho positions. This compound itself does not have ortho substituents and is therefore achiral.

However, if derivatives of this compound are synthesized that are chiral, these techniques would be essential.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating enantiomers and determining their ratio. nih.govusra.eduuni-muenchen.de The choice of CSP and mobile/stationary phase conditions is critical for achieving good separation. uni-muenchen.de

Spectropolarimetry and Circular Dichroism: Chiral molecules rotate the plane of polarized light, a property measured by a polarimeter. The magnitude and sign of the optical rotation can be used to characterize enantiomers. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be a powerful tool. Exciton-coupled circular dichroism (ECCD) is a sensitive method for determining the absolute configuration and enantiomeric excess of chiral compounds, including carboxylic acids. nih.govacs.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Stability in Research Contexts

Thermal analysis techniques like TGA and DSC are crucial for evaluating the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature, providing an upper limit for its thermal stability. It can also reveal the presence of residual solvents or water in the sample.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and other phase transitions. For this compound, DSC would provide a precise melting point, which is an important indicator of purity. The enthalpy of fusion can also be determined from the DSC data.

These techniques are vital for establishing the thermal processing window for any materials derived from this compound.

Electron Microscopy (SEM, TEM) for Morphological Characterization of Formed Materials

When this compound is used as a building block for the synthesis of new materials, such as metal-organic frameworks (MOFs), polymers, or nanomaterials, electron microscopy is essential for characterizing their morphology and microstructure.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. It is used to study the size, shape, and surface texture of particles or films. For instance, if this compound were used to create a crystalline powder, SEM would reveal the crystal habit and size distribution.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can be used to visualize the internal structure of materials. It is particularly useful for characterizing nanoparticles and for observing the arrangement of atoms in crystalline materials. For example, if this compound were incorporated into a nanocomposite material, TEM could be used to visualize the dispersion and size of the nanoparticles within the matrix.

Future Research Directions and Emerging Paradigms for 4 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerate the discovery of new drugs and materials. nih.govbcrec.id For 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, AI and machine learning (ML) can be leveraged to navigate its vast chemical space and predict its potential properties with high efficiency.

Drug Discovery: Future research can focus on developing quantitative structure-activity relationship (QSAR) models. By training algorithms on datasets of biphenyl (B1667301) derivatives and their known biological activities (such as antimicrobial or enzyme-inhibiting properties), AI can predict the therapeutic potential of novel analogues of this compound. bcrec.id Machine learning models can screen virtual libraries of compounds derived from this scaffold to identify candidates with high predicted efficacy and low toxicity, significantly reducing the time and cost associated with traditional screening methods. nih.govrsc.org For instance, AI could help in designing derivatives with enhanced activity against specific targets, such as the monoamine oxidases implicated in neurodegenerative disorders. gctlc.org

Materials Design: In materials science, AI can predict the physical and chemical properties of polymers or crystals incorporating the this compound moiety. bcrec.id By learning from data on how structural modifications affect electronic and photophysical properties, machine learning algorithms can guide the in silico design of new materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net This data-driven approach allows for the rational design of materials with tailored characteristics, bypassing expensive and time-consuming trial-and-error synthesis.

Table 1: Potential AI/ML-Driven Research Applications

Research Area AI/ML Application Predicted Outcome/Target Property
Drug Discovery QSAR & Virtual Screening Identification of derivatives with potent antimicrobial or enzyme inhibitory activity. bcrec.idgctlc.org
ADMET Prediction Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles to prioritize candidates with favorable pharmacokinetics. bcrec.id
Materials Science Property Prediction Forecasting electronic properties (e.g., band gap, charge mobility) for semiconductor applications.

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of biphenyl compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and classical nitration methods that use harsh acids. gctlc.orgwikipedia.org Future research must prioritize the development of sustainable and green synthetic routes to this compound.

Green Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful tool for forming the C-C bond of the biphenyl core. mdpi.com Innovations should focus on minimizing its environmental impact. This includes the use of environmentally benign solvents like water, which can replace hazardous organic solvents. gctlc.orgriken.jp Another key area is the development of highly active and recyclable palladium catalysts. mdpi.comacs.org Heterogeneous catalysts, such as palladium nanoparticles supported on silica (B1680970) or polymers, offer the advantages of easy separation from the reaction mixture and reusability over multiple cycles, which reduces waste and cost. mdpi.comrsc.org Furthermore, implementing flow chemistry can enhance safety, improve reaction control, and allow for continuous, scalable production with reduced energy consumption. riken.jpacsgcipr.orgtaylorfrancis.com

Eco-Friendly Nitration: Traditional nitration using a mixture of concentrated nitric and sulfuric acids generates significant acidic waste. sibran.ruaiche.org Greener alternatives are actively being explored. Future work could investigate solid-supported nitrating agents, such as metal nitrates on clay or silica gel, which are easier to handle and minimize waste. sibran.ru Other approaches include using alternative activation methods like microwave or ultrasonic irradiation to drive the reaction under milder conditions or exploring solvent-free reaction conditions. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies

Reaction Step Traditional Method Green Innovation Key Advantage
Biphenyl Formation Suzuki coupling in organic solvents (e.g., toluene, THF) with homogeneous Pd catalyst. organic-chemistry.org Suzuki coupling in aqueous media using a recyclable, solid-supported Pd catalyst in a flow reactor. gctlc.orgriken.jprsc.org Reduced solvent waste, catalyst reusability, enhanced safety and scalability. mdpi.comacsgcipr.org

| Nitration | Mixed nitric acid/sulfuric acid. wikipedia.org | Solid-supported nitrating agents (e.g., bismuth nitrate (B79036) on silica) or photochemical methods. sibran.ruresearchgate.net | Avoidance of corrosive and hazardous mixed acids, reduced acidic waste. sibran.ru |

Nanotechnology and Biomedical Applications (e.g., drug delivery systems, biosensors)

The unique structure of this compound makes it an attractive candidate for integration into nanotechnological platforms for biomedical use. Its functional groups provide handles for conjugation and impart specific chemical behaviors that can be exploited in diagnostics and therapy.

Drug Delivery Systems: The carboxylic acid group can serve as an anchor to attach the molecule to the surface of various nanoparticles, such as gold nanoparticles, quantum dots, or magnetic iron oxide nanoparticles. This functionalization can be used to create targeted drug delivery systems. The nitroaromatic moiety is known to be reducible under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. This suggests a potential application as a hypoxia-activated prodrug or as a trigger for drug release in targeted cancer therapy. Future research could involve designing nanoparticle-based systems where a therapeutic agent is linked via the this compound molecule, enabling selective drug release in the tumor environment.

Biosensors: The biphenyl scaffold can be designed to interact with specific biological targets. The molecule could be incorporated as a recognition element in a biosensor. For example, its ability to interact with enzymes or DNA could be harnessed to create electrochemical or optical sensors. gctlc.org When immobilized on an electrode or a nanoparticle surface, the binding of a target analyte could induce a measurable change in the electronic or photophysical properties of the molecule, allowing for sensitive and selective detection.

Table 3: Potential Nanotechnology-Based Applications

Application Nanomaterial Platform Role of this compound Proposed Mechanism
Targeted Drug Delivery Iron Oxide or Gold Nanoparticles Linker and Hypoxia-Trigger Carboxylic acid anchors to nanoparticle; nitro group is reduced in hypoxic tumor tissue, triggering drug release.
Electrochemical Biosensor Graphene or Carbon Nanotube Electrode Recognition Element Immobilized on electrode surface; binding to a target enzyme alters electron transfer properties, generating a signal.

| Fluorescent Probe | Quantum Dots | Modulator of Fluorescence | Conjugated to a quantum dot; interaction with a specific biomolecule alters fluorescence via quenching or enhancement. |

Exploration of Novel Photophysical and Electronic Properties

The electronic architecture of this compound, featuring an electron-withdrawing nitro group and a carboxylic acid group on a conjugated biphenyl system, suggests a rich potential for novel photophysical and electronic applications.

Future research should involve a thorough characterization of its properties. This includes detailed UV-Vis absorption and fluorescence spectroscopy to determine its excitation and emission profiles. The nitro group is known to influence the electronic spectra of biphenyl systems. gctlc.org Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insight into its electronic transitions and potential as a semiconductor material. Investigations could explore its use as a building block for organic electronics, such as in the active layer of organic field-effect transistors (OFETs) or as a component in dye-sensitized solar cells. Its potential for nonlinear optical (NLO) activity should also be explored, as push-pull systems with donor and acceptor groups often exhibit these properties.

Table 4: Photophysical and Electronic Properties for Future Investigation

Property Experimental Technique Computational Method Potential Application
Absorption/Emission Spectra UV-Vis & Fluorescence Spectroscopy Time-Dependent DFT (TD-DFT) Fluorescent probes, OLEDs.
HOMO/LUMO Energy Levels Cyclic Voltammetry Density Functional Theory (DFT) Organic semiconductors, solar cells.
Quantum Yield Integrating Sphere Photometry - Efficiency in light-emitting devices.

| Nonlinear Optical (NLO) Activity | Z-scan Technique | Hyperpolarizability Calculations | Optical switching, frequency conversion. |

Expanding the Scope of Supramolecular Assemblies and Dynamic Covalent Chemistry

Supramolecular chemistry and dynamic covalent chemistry (DCC) are powerful strategies for the bottom-up construction of complex, functional architectures from molecular building blocks. acs.org this compound is an excellent candidate for use as a "tecton" or building block in these systems due to its well-defined geometry and functional groups capable of forming directional, reversible interactions.

The carboxylic acid group is a versatile tool for supramolecular assembly, readily forming robust hydrogen-bonded dimers. This predictable interaction can be used to program the self-assembly of the molecules into one-dimensional chains or tapes. Furthermore, it can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with porous structures suitable for gas storage or catalysis. The nitro group can act as a hydrogen bond acceptor, providing additional control over the crystal packing and the final supramolecular architecture.

In the realm of DCC, the carboxylic acid can participate in reversible reactions like esterification or amidation, allowing the molecule to be incorporated into dynamic combinatorial libraries (DCLs). acs.org The application of an external stimulus (like a template molecule) could then amplify the formation of a specific macrocycle or polymer from the library. Future research could focus on using this molecule to create novel liquid crystals, gels, or adaptive materials whose properties can be tuned by external inputs.

Table 5: Potential Supramolecular and Dynamic Chemical Systems

Assembly Type Key Interaction Potential Structure Emerging Application
Supramolecular Polymer Hydrogen Bonding (Carboxylic Acid Dimer) One-Dimensional Tapes/Fibers Self-healing materials, stimuli-responsive gels.
Metal-Organic Framework (MOF) Metal-Carboxylate Coordination 3D Porous Network Gas separation, heterogeneous catalysis.
Liquid Crystal Anisotropic Molecular Shape & Intermolecular Forces Nematic or Smectic Phases Display technologies, optical sensors.

| Dynamic Combinatorial Library | Reversible Ester or Amide Formation | Macrocycles, Oligomers | Discovery of new host-guest systems, adaptive materials. acs.org |

Q & A

Basic: What synthetic strategies are employed for preparing 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, and how is purity ensured?

Answer:
The synthesis of biphenylcarboxylic acid derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by nitration and oxidation steps to introduce the nitro and carboxylic acid groups. For example, analogous compounds like 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS 92-89-7) are synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling . Post-synthesis, purity is verified using HPLC (>95% purity criteria) and GC analysis, as highlighted in reagent catalogs for structurally similar nitroaromatic acids . Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is recommended to remove unreacted intermediates.

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., nitro and carboxylic acid positions) by comparing shifts to analogs like 4-nitrophenylacetic acid (δ ~8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Peaks at ~1700 cm1 ^{-1 } (C=O stretch) and ~1520 cm1 ^{-1 } (NO2_2 asymmetric stretch) validate functional groups .
  • Melting Point Analysis : Sharp melting points (e.g., ~350°C for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid) indicate purity .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm monitor purity, as used for nitroaromatic standards .

Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Answer:
SHELX programs (e.g., SHELXL for refinement) are used to solve crystal structures by analyzing diffraction data. For biphenyl derivatives, the software identifies hydrogen-bonding motifs (e.g., carboxylic acid dimers with R22_2^2(8) motifs) and π-stacking interactions, as seen in iododiflunisal, a related biphenylcarboxylic acid . Disorder in nitro or phenyl groups can be modeled using PART commands, and Halogen Bonding (HaB) or hydrogen-bond networks are visualized via Olex2 or Mercury .

Advanced: What computational methods predict non-covalent interactions in crystalline forms?

Answer:

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces (EPS) to identify σ-holes for halogen/nitro interactions .
  • QTAIM/NCIplot : Analyze bond critical points (BCPs) and non-covalent interaction regions (e.g., weak C–H···O bonds between nitro and carboxylic groups) .
  • Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., AMBER) to assess thermodynamic stability of polymorphs.

Advanced: How does this compound behave in coordination chemistry?

Answer:
The carboxylic acid group acts as a bidentate ligand, forming complexes with metals like Sn, as demonstrated for 2',4'-difluoro-4-hydroxy-biphenylcarboxylic acid in organotin(IV) complexes. Coordination modes (monodentate vs. bridging) are confirmed via X-ray crystallography and IR spectroscopy (shift in ν(C=O) from ~1700 to ~1650 cm1 ^{-1 }) . Stability constants (log K) can be determined potentiometrically in solution.

Advanced: What role does this compound play in drug design or biocatalysis?

Answer:
Biphenylcarboxylic acids are scaffolds for kinase inhibitors or transthyretin stabilizers. For example, iododiflunisal (a difluoro analog) binds transthyretin via halogen and hydrogen bonds, preventing amyloid aggregation . In biocatalysis, nitro-substituted benzoic acids serve as substrates for oxidoreductases (e.g., AurF enzyme catalyzing nitro group formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.